molecular formula C36H48O6 B563025 Tetromycin A CAS No. 180027-83-2

Tetromycin A

Cat. No. B563025
CAS RN: 180027-83-2
M. Wt: 576.8
InChI Key: UZJGZPDDMTVQTD-WIOHFGRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetromycin A is an unusual tetronic acid-based antibiotic . It is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . It has been shown to be active against antibiotic-resistant and susceptible Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

Tetracyclines, including Tetromycin A, have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .


Molecular Structure Analysis

The molecular formula of Tetromycin A is C36H48O6 . Its formal name is (9CI)- (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4- (acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo [b]naphth [2,1-j]oxacyclotetradecin-18,20 (1H)-dione .


Physical And Chemical Properties Analysis

Tetromycin A is a solid at room temperature . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Trypanosomal Activity

Tetromycin A and its derivatives have shown promising anti-trypanosomal activities . Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness), has been particularly affected by these compounds . This suggests potential for the development of new treatments for this disease.

Protease Inhibition

Tetromycin A derivatives have demonstrated inhibitory effects on several cysteine proteases . These include falcipain, rhodesain, cathepsin L, cathepsin B, and viral proteases SARS-CoV M pro, and PL pro . Proteases are involved in many biological processes, and their inhibition can have therapeutic effects in various diseases.

Antibacterial Activity

Tetromycin A and B have been found to exhibit excellent antibacterial activity against gram-positive bacteria . This includes bacteria that are resistant to multiple drugs , suggesting that these compounds could be used to develop new antibiotics.

Low Acute Toxicity

Tetromycin A and B have been reported to have low acute toxicity against mammals . This is an important characteristic for any potential drug, as it indicates that the compound is likely to be safe for use in humans.

Source of New Derivatives

Tetromycin A serves as a source for the synthesis of new derivatives . These derivatives, such as tetromycins 1-4 and tetromycin B, have been isolated from Streptomyces axinellae Pol001 T, a bacterium cultivated from the Mediterranean sponge Axinella polypoides .

Potential Antiviral Activity

Given the inhibitory effects of Tetromycin A derivatives on SARS-CoV M pro and PL pro proteases , there is potential for these compounds to have antiviral activities. Further research could explore this potential in the context of diseases caused by coronaviruses, such as COVID-19.

Mechanism of Action

Tetromycin A is an unusual tetronic acid-based antibiotic with pronounced activity against antibiotic-resistant and susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

Tetromycin A appears to target the phosphatidylinositide-3’-kinase/Akt signalling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the PI3K/Akt pathway . This inhibition can mediate a variety of biological responses, including protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis .

Biochemical Pathways

Tetromycin A affects the PI3K/Akt signaling pathway . Akt, a downstream factor in this pathway, mediates various biological responses. The inhibition of this pathway by Tetromycin A presumably contributes to the acquisition of malignant properties of human cancers .

Result of Action

The primary result of Tetromycin A’s action is the inhibition of the PI3K/Akt pathway , leading to effects on protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This can lead to the death of affected cells, particularly in the context of bacterial infections .

Action Environment

The efficacy and stability of Tetromycin A can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of biofilms can all impact the effectiveness of the antibiotic . .

Future Directions

Tetromycin A and its derivatives have been found to inhibit the cysteine protease cathepsin L with Ki values in the low micromolar range and have anti-trypanosomal activity . This suggests potential future directions in the development of new antibiotics and treatments for parasitic diseases .

properties

IUPAC Name

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFCZZPPWNMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76182291

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do Tetromycins interact with their targets and what are the downstream effects?

A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.

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